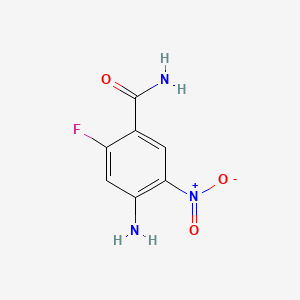

4-Amino-2-fluoro-5-nitrobenzamide

描述

4-Amino-2-fluoro-5-nitrobenzamide is a substituted benzamide derivative featuring a benzene ring with four distinct functional groups: an amino (-NH₂) at position 4, a fluorine (-F) at position 2, a nitro (-NO₂) at position 5, and a carboxamide (-CONH₂) at position 1. This compound’s unique substitution pattern confers specific electronic and steric properties, making it relevant in pharmaceutical and materials science research. Its molecular formula is C₇H₅FN₃O₃, with a molecular weight of 199.13 g/mol.

属性

IUPAC Name |

4-amino-2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,9H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEANRWZSLQVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

The table below summarizes key structural analogues and their distinguishing features:

Key Observations:

Substituent Positions: The nitro group at position 5 in the target compound enhances electron-withdrawing effects, increasing ring deactivation compared to analogues like 4-amino-2-fluoro-N-methylbenzamide .

Functional Group Impact: Benzamide (-CONH₂): The primary amide in the target compound allows hydrogen bonding, unlike the N-methyl variant (AB3027), which exhibits reduced polarity . Carboxylic acid (-COOH) in 5-amino-2-fluorobenzoic acid enables salt formation but limits blood-brain barrier penetration compared to benzamides.

Synthetic Considerations: Nitro groups are typically introduced via nitration or displacement reactions (e.g., uses chlorobenzene reflux for nitro-phenoxy intermediates) . Reduction of nitro to amino groups, as in , requires controlled conditions (SnCl₂, ethanol) to avoid over-reduction . Fluorine incorporation often involves electrophilic fluorination or halogen exchange, which demands precise regioselectivity .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。